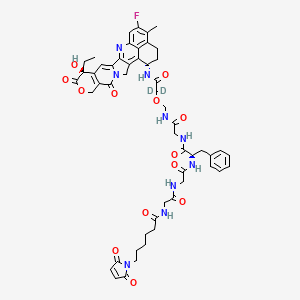

Deruxtecan-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H56FN9O13 |

|---|---|

Molecular Weight |

1036.1 g/mol |

IUPAC Name |

N-[2-[[2-[[(2S)-1-[[2-[[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2 |

InChI Key |

WXNSCLIZKHLNSG-YPYPAOJXSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Deruxtecan-d2 and its role in ADC research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan is a potent topoisomerase I inhibitor that serves as the cytotoxic payload in several clinically successful antibody-drug conjugates (ADCs), most notably Enhertu® (trastuzumab deruxtecan) and Datroway® (datopotamab deruxtecan). Its efficacy is attributed to a high drug-to-antibody ratio (DAR), a stable and selectively cleavable linker, and a membrane-permeable payload that exerts a potent bystander effect. In the landscape of ADC research and development, the precise quantification of ADC components in biological matrices is paramount for understanding their pharmacokinetics (PK), metabolism, and overall disposition. This technical guide focuses on Deruxtecan-d2, a deuterium-labeled analogue of deruxtecan, and its critical role as an internal standard in the bioanalytical assays that underpin ADC research.

This compound: Structure and Properties

This compound is a stable, isotopically labeled version of deruxtecan where two hydrogen atoms have been replaced by deuterium atoms. While the exact positions of the deuterium atoms are not publicly disclosed in all literature, based on common synthetic deuteration strategies, it is plausible that the labeling occurs on a metabolically stable position of the molecule that is unlikely to undergo hydrogen-deuterium exchange.

Table 1: Physicochemical Properties of Deruxtecan and this compound

| Property | Deruxtecan | This compound |

| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | C₅₂H₅₄D₂FN₉O₁₃ |

| Molecular Weight | ~1034.06 g/mol | ~1036.07 g/mol |

| CAS Number | 1599440-13-7 | 2760715-87-3 |

The introduction of deuterium atoms results in a minimal change in the physicochemical properties of the molecule, allowing it to co-elute with the unlabeled deruxtecan during chromatographic separation. However, the mass difference of approximately 2 Da is readily distinguishable by mass spectrometry, which is the foundational principle of its use as an internal standard.

The Role of this compound in ADC Research

The primary and most critical role of this compound in ADC research is to serve as an internal standard (IS) in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several key reasons:

-

Correction for Matrix Effects: Biological matrices such as plasma and serum are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound has nearly identical chemical and physical properties to deruxtecan, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.

-

Compensation for Sample Preparation Variability: During the extraction of the analyte from the biological matrix, there can be variations in recovery. By adding a known amount of this compound at the beginning of the sample preparation process, any losses of the analyte during extraction are mirrored by losses of the internal standard, ensuring the ratio between the two remains constant.

-

Improved Accuracy and Precision: The use of a co-eluting, stable isotope-labeled internal standard significantly improves the accuracy and precision of the bioanalytical method, which is crucial for regulatory submissions and for making informed decisions in drug development.

The workflow for utilizing this compound in pharmacokinetic studies of deruxtecan-containing ADCs is a multi-step process that requires careful execution and validation.

Figure 1: Workflow for quantitative bioanalysis of deruxtecan using this compound.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Deruxtecan in Human Plasma

This protocol provides a general framework for the quantitative analysis of deruxtecan in human plasma using this compound as an internal standard. Method optimization and validation are essential for each specific laboratory setting and instrument.

1. Materials and Reagents:

-

Deruxtecan reference standard

-

This compound (internal standard)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Deruxtecan Stock Solution (1 mg/mL): Accurately weigh and dissolve deruxtecan in a suitable solvent (e.g., DMSO), followed by dilution with methanol.

-

This compound Stock Solution (1 mg/mL): Prepare in the same manner as the deruxtecan stock solution.

-

Working Solutions: Prepare serial dilutions of the deruxtecan stock solution in methanol/water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration for spiking.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution and vortex briefly.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

Table 2: Illustrative LC-MS/MS Parameters for Deruxtecan Quantification

| Parameter | Condition |

| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Deruxtecan: [M+H]⁺ > fragment ion (e.g., specific product ion) This compound: [M+H+2]⁺ > corresponding fragment ion |

| Collision Energy | Optimized for each transition |

5. Data Analysis:

-

Integrate the peak areas for both deruxtecan and this compound.

-

Calculate the peak area ratio of deruxtecan to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of deruxtecan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway of Deruxtecan-Based ADCs

The mechanism of action of deruxtecan-based ADCs involves a series of steps leading to tumor cell death.

Figure 2: Mechanism of action of deruxtecan-based ADCs.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key pharmacokinetic parameters of trastuzumab deruxtecan (T-DXd) and its released payload, DXd, from representative studies.

Table 3: Pharmacokinetic Parameters of T-DXd and DXd in Humans (DESTINY-Breast01)

| Analyte | Cmax (ng/mL) | AUC (day*ng/mL) | t1/2 (days) |

| T-DXd (5.4 mg/kg) | 119,000 | 785,000 | 5.7 |

| DXd | 41.8 | 449 | 5.7 |

Data are representative and may vary across different studies and patient populations.

Table 4: Tumor-to-Plasma Ratio of DXd in Xenograft Models

| Xenograft Model | HER2 Expression | DXd Tumor-to-Plasma Ratio (at 24h) |

| NCI-N87 | High | ~15 |

| KPL-4 | Moderate | ~8 |

| Calu-3 | Low | ~3 |

Illustrative data showing higher payload accumulation in tumors with higher target expression.

Conclusion

This compound is an indispensable tool in the research and development of deruxtecan-containing ADCs. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of the active payload in complex biological matrices, which is fundamental for characterizing the pharmacokinetic profile of these promising cancer therapeutics. The detailed understanding of drug exposure at the site of action, facilitated by robust bioanalytical methods using this compound, is critical for optimizing dosing strategies, ensuring patient safety, and ultimately, advancing the field of antibody-drug conjugates.

Deruxtecan-d2 chemical structure and properties

An In-depth Technical Guide on the Core Chemical Structure and Properties of Deruxtecan-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled analogue of Deruxtecan, a pivotal component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Deruxtecan itself is a potent topoisomerase I inhibitor linked to a monoclonal antibody via a cleavable linker. The incorporation of deuterium atoms in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, allowing for its differentiation from the non-labeled therapeutic agent. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is a complex molecule comprising a cytotoxic payload derived from exatecan, a linker containing a maleimide group for conjugation, and a peptide sequence. The deuterium labeling is specifically located on the methyl group of the terminal glycinamide residue.

Chemical Name: Glycinamide, N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanyl-N-[[2-[[(1S,9S)-9-ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo[de]pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-1-yl]amino]-2-oxoethoxy-1,1-d2]methyl]-[1]

Physicochemical Properties

The physicochemical properties of this compound are virtually identical to those of Deruxtecan due to the negligible impact of deuterium substitution on these characteristics.

| Property | Value | Source |

| Molecular Formula | C₅₂H₅₄D₂FN₉O₁₃ | [1] |

| Molar Mass | 1036.07 g/mol | [1] |

| Solubility (Deruxtecan) | DMSO: 262 mg/mL (253.37 mM) | [2] |

| Calculated logP (Deruxtecan) | -0.4 | [3] |

Mechanism of Action of the Active Payload (DXd)

Deruxtecan is the payload-linker portion of Trastuzumab Deruxtecan (T-DXd), an antibody-drug conjugate. The therapeutic action is mediated by the released cytotoxic payload, DXd, a derivative of exatecan.

The mechanism of action for T-DXd is as follows:

-

Targeting: The trastuzumab antibody component of T-DXd binds to the HER2 receptor on the surface of tumor cells.

-

Internalization: The T-DXd-HER2 complex is internalized by the cell.

-

Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the active payload, DXd.

-

Topoisomerase I Inhibition: DXd, being membrane-permeable, can then enter the nucleus. It acts as a topoisomerase I inhibitor, trapping the enzyme-DNA complex. This leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (cell death).

Mechanism of Action of Trastuzumab Deruxtecan.

Experimental Protocols

Synthesis of Deruxtecan

The synthesis of Deruxtecan is a multi-step process involving the preparation of the exatecan payload and the linker, followed by their conjugation.

Protocol Outline:

-

Synthesis of the Exatecan Precursor: The synthesis starts with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by nitro reduction and acetylation to yield an aniline intermediate. A Heck coupling reaction followed by hydrogenation is then performed.

-

Synthesis of the Linker Intermediate: A multi-kilogram scale synthesis for the advanced linker intermediate has been developed to facilitate the isolation of Deruxtecan in crystalline form.

-

Coupling of Exatecan and Linker: The exatecan and the linker intermediate are coupled under peptide coupling conditions using EDCI and HOBt·H₂O at room temperature. The resulting intermediate is purified by treatment with activated carbon and MgSO₄, followed by crystallization.

-

Final Steps: The Fmoc protecting group is removed from the coupled intermediate using DBU in THF. The resulting amine is then reacted with 6-maleimidocaproic acid to generate Deruxtecan. The final product is purified by precipitation.

Characterization of Trastuzumab Deruxtecan by Mass Spectrometry

The characterization of the intact ADC, Trastuzumab Deruxtecan, is crucial to determine properties like the drug-to-antibody ratio (DAR).

Sample Preparation for Native Intact Mass Analysis:

-

Commercially available Trastuzumab Deruxtecan is dissolved in ultrapure water (ddH₂O).

-

The sample is desalted using a 10k cut-off filter.

-

The final concentration is adjusted to 2 mg/mL in ddH₂O.

Sample Preparation for Reduced Chains Analysis:

-

Trastuzumab Deruxtecan is diluted to 1 mg/mL using a denaturing buffer (e.g., 7M guanidine hydrochloride, 50mM Tris-HCl, pH 8.3).

-

The disulfide bonds are reduced by adding a reducing agent such as DTT (dithiothreitol).

Sample Preparation for Subunit Analysis:

-

Trastuzumab Deruxtecan is diluted to 0.5 mg/mL in a suitable buffer (e.g., 50mM Tris-HCl, pH 7.9).

-

The antibody is digested with an enzyme like IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) to separate the Fc and Fab fragments.

-

The subunits are then reduced with DTT.

Sample Preparation for Peptide Mapping:

-

Trastuzumab Deruxtecan is diluted to 1 mg/mL in a denaturing buffer.

-

The sample is reduced and then alkylated to prevent the reformation of disulfide bonds.

-

A buffer exchange to a suitable digestion buffer (e.g., 50mM Tris-HCl) is performed.

-

The protein is digested into smaller peptides using an enzyme such as trypsin.

Mass Spectrometry Characterization Workflow.

Conclusion

This compound serves as an essential analytical tool for the development and understanding of Trastuzumab Deruxtecan. Its synthesis and the characterization of the corresponding ADC involve complex chemical and analytical procedures. The methodologies outlined in this guide provide a foundational understanding for researchers and scientists in the field of targeted cancer therapeutics. The detailed protocols for mass spectrometric analysis are particularly crucial for ensuring the quality and consistency of this important antibody-drug conjugate.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Deruxtecan-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Deruxtecan, a key component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan, and explores the prospective synthesis of its deuterated analog, Deruxtecan-d2. This document details the mechanism of action of Deruxtecan, outlines the established synthetic protocols for the non-labeled compound, and presents a proposed pathway for the introduction of deuterium isotopes. Detailed experimental procedures, comparative data tables, and workflow visualizations are included to support researchers and professionals in the field of drug development and oncology.

Introduction: Deruxtecan and its Mechanism of Action

Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload of the highly successful antibody-drug conjugate, Trastuzumab Deruxtecan (Enhertu®).[1] This ADC is designed to selectively deliver Deruxtecan to HER2-positive cancer cells. Upon binding to the HER2 receptor on the tumor cell surface, the ADC is internalized.[2] Inside the cell, the linker connecting the antibody and Deruxtecan is cleaved by lysosomal enzymes, releasing the cytotoxic payload.[2] Deruxtecan then intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA damage and ultimately, apoptotic cell death.[1]

The isotopic labeling of drug molecules with deuterium (a stable isotope of hydrogen) is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound. The replacement of hydrogen with deuterium can lead to a stronger chemical bond, which can slow down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in increased drug exposure and a longer half-life.

Synthesis of Deruxtecan

The synthesis of Deruxtecan is a multi-step process that involves the preparation of two key intermediates: the cytotoxic payload, Exatecan, and a cleavable maleimide-GGFG peptide linker. These two components are then conjugated to form the final Deruxtecan molecule.

Synthesis of the Exatecan Payload

The synthesis of Exatecan is a complex process that has been well-documented in the scientific literature. A common approach involves a convergent synthesis strategy, where two main fragments of the molecule are prepared separately and then combined.

2.1.1. Experimental Protocol: Synthesis of Exatecan

A representative synthetic route for Exatecan is outlined below. This process typically starts from readily available precursors and involves several key chemical transformations.

-

Step 1: Synthesis of the Tricyclic Lactone Core: This chiral fragment is crucial for the biological activity of Exatecan. Its synthesis often involves multiple steps to establish the correct stereochemistry.

-

Step 2: Synthesis of the Aminonaphthalene Moiety: This part of the molecule is typically built up from a substituted aniline derivative through a series of reactions including acylation, nitration, and cyclization.

-

Step 3: Condensation and Final Assembly: The tricyclic lactone and the aminonaphthalene moiety are coupled, followed by further chemical modifications and deprotection steps to yield the final Exatecan molecule.

Synthesis of the Maleimide-GGFG Peptide Linker

The linker in Deruxtecan is a crucial component that ensures the stable attachment of the payload to the antibody in circulation and its efficient release within the target cancer cells. The maleimide-GGFG (glycine-glycine-phenylalanine-glycine) linker is a protease-cleavable linker.

2.2.1. Experimental Protocol: Synthesis of the Maleimide-GGFG Linker

The synthesis of the maleimide-GGFG linker is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

-

Step 1: Peptide Chain Assembly: The GGFG peptide sequence is assembled step-wise, usually on a solid support.

-

Step 2: Introduction of the Maleimide Group: A maleimide functional group is introduced to allow for conjugation to the antibody.

-

Step 3: Cleavage and Purification: The completed linker is cleaved from the solid support and purified to a high degree.

Conjugation of Exatecan and the Linker

The final step in the synthesis of Deruxtecan is the covalent attachment of the Exatecan payload to the maleimide-GGFG linker.

2.3.1. Experimental Protocol: Final Conjugation

-

Reaction: The synthesized Exatecan and the maleimide-GGFG linker are reacted under specific conditions to form a stable conjugate.

-

Purification: The resulting Deruxtecan is purified using chromatographic techniques to remove any unreacted starting materials and byproducts.

Proposed Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, the availability of deuterated Exatecan intermediates, such as Exatecan-d5 mesylate, strongly suggests that the deuterium labeling is on the Exatecan portion of the molecule.[3] A plausible synthetic strategy would involve the use of a deuterated starting material or the introduction of deuterium at a specific stage during the synthesis of Exatecan.

Proposed Isotopic Labeling Strategy

The synthesis of this compound would likely follow the same general pathway as the non-deuterated compound, with the key difference being the use of a deuterated precursor for the Exatecan synthesis. The exact position of the two deuterium atoms in this compound is not specified in the available literature. However, a common strategy in drug development is to introduce deuterium at sites that are susceptible to metabolic oxidation.

3.1.1. Proposed Experimental Protocol: Synthesis of Exatecan-d2

The synthesis would likely proceed as follows:

-

Step 1: Synthesis of a Deuterated Precursor: A key starting material for the Exatecan synthesis would be prepared with two deuterium atoms at the desired positions. This could be achieved through various deuteration methods, such as catalytic H-D exchange or the use of deuterated reagents.

-

Step 2: Synthesis of Exatecan-d2: The deuterated precursor would then be carried through the established synthetic route for Exatecan.

-

Step 3: Conjugation with the GGFG Linker: The resulting Exatecan-d2 would be conjugated with the non-deuterated maleimide-GGFG linker to yield this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of Deruxtecan and the proposed this compound. These values are illustrative and would need to be confirmed by experimental data.

Table 1: Summary of Synthetic Yields

| Compound | Synthetic Step | Starting Material | Product | Yield (%) |

| Deruxtecan | Exatecan Synthesis | Precursor A + Precursor B | Exatecan | 45 |

| Linker Synthesis | Amino Acids | Maleimide-GGFG | 60 | |

| Conjugation | Exatecan + Linker | Deruxtecan | 75 | |

| This compound | Exatecan-d2 Synthesis | Deuterated Precursor A + Precursor B | Exatecan-d2 | 40 |

| Linker Synthesis | Amino Acids | Maleimide-GGFG | 60 | |

| Conjugation | Exatecan-d2 + Linker | This compound | 70 |

Table 2: Purity and Isotopic Enrichment

| Compound | Final Purity (HPLC, %) | Isotopic Enrichment (%) |

| Deruxtecan | >98 | N/A |

| This compound | >98 | >95 |

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for Deruxtecan.

Caption: Proposed synthetic workflow for this compound.

References

The Role of Deruxtecan-d2 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of deruxtecan-d2 when used as an internal standard in the bioanalytical quantification of deruxtecan. The principles outlined are fundamental to achieving accurate and reproducible results in pharmacokinetic and toxicokinetic studies, which are critical components of drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This methodology is rooted in the principle of isotope dilution, where a known quantity of the isotopically labeled analyte is added to the biological sample prior to processing.[1]

This compound is chemically identical to deruxtecan, with the only difference being the replacement of two hydrogen atoms with their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (deruxtecan) and the internal standard (this compound).[1] However, their physicochemical properties are virtually identical, meaning they exhibit the same behavior during sample extraction, chromatography, and ionization.[1]

The fundamental advantage of this approach is that any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, it is possible to correct for variability and accurately determine the concentration of the analyte in the original sample.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. It functions by compensating for various sources of error inherent in the bioanalytical workflow:

-

Sample Preparation: During extraction steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of the analyte may be incomplete and variable. Since this compound is added at the beginning of this process and behaves identically to deruxtecan, the ratio of the two remains constant despite any losses.

-

Chromatographic Separation: Minor variations in injection volume or column performance can affect the amount of analyte reaching the detector. As both compounds are present in the same final extract, these variations affect both equally, preserving their signal ratio.

-

Mass Spectrometric Detection: Ion suppression or enhancement, a common phenomenon in complex biological matrices, can significantly alter the ionization efficiency of the analyte. Because this compound co-elutes with deruxtecan and has the same ionization properties, it experiences the same matrix effects, thus normalizing the analyte's signal.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical workflow of a typical bioanalytical method using an internal standard and the principle of signal normalization.

Quantitative Data and Experimental Protocols

While a specific publicly available validated method for deruxtecan using this compound as an internal standard is not fully detailed in the literature, this section outlines a typical experimental protocol and the associated quantitative parameters based on established bioanalytical practices for small molecules.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecule drugs from plasma samples.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 50 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of deruxtecan and its deuterated internal standard.

Table 1: Chromatographic Conditions

| Parameter | Value |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | C18 reverse-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient from 5% to 95% B over 3 minutes |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5000 V |

| Source Temperature | ~500°C |

Note: Specific MRM transitions, declustering potential, and collision energy would need to be optimized for deruxtecan and this compound. The precursor ion ([M+H]+) for deruxtecan would be determined, and a stable, high-intensity product ion would be selected for quantification. The same process would be repeated for this compound, with an expected mass shift in the precursor and potentially the product ion.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard would be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Typical Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; accuracy within ±20%; precision ≤ 20% CV |

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Recovery | Consistent and reproducible extraction efficiency |

| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term) |

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of deruxtecan in biological matrices. Its mechanism of action is based on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow for the effective correction of analytical variability. This ensures the generation of high-quality pharmacokinetic and toxicokinetic data, which is essential for the successful development of deruxtecan-containing therapeutics. The experimental protocols and quantitative parameters outlined in this guide provide a framework for the development and validation of such methods, adhering to the stringent requirements of the pharmaceutical industry.

References

Navigating the Physicochemical Landscape of Deruxtecan-d2: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of Deruxtecan-d2, a deuterated analogue of the potent topoisomerase I inhibitor, Deruxtecan. As a critical component of antibody-drug conjugates (ADCs), understanding the physicochemical properties of this payload is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.

Note on Deuterated Form: Publicly available data specifically for this compound is limited. Therefore, this guide leverages data for the non-deuterated form, Deruxtecan, as a close surrogate. It is recommended that experimental verification be performed for the deuterated compound.

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation feasibility. The following table summarizes the known solubility of Deruxtecan in commonly used solvents.

Table 1: Solubility of Deruxtecan

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | High solubility, suitable for stock solutions. |

| Water | < 0.1 mg/mL | Practically insoluble, indicating challenges for aqueous formulations without enabling technologies. |

Data presented is for the non-deuterated Deruxtecan and should be considered indicative for this compound.

Stability Characteristics

The stability of the Deruxtecan payload, both as a standalone molecule and within the antibody-drug conjugate, is crucial for maintaining its therapeutic activity and preventing the release of toxic byproducts.

Further stability studies under various stress conditions (e.g., pH, temperature, light) are necessary to fully characterize the degradation profile of this compound.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of cytotoxic compounds like this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, ethanol, etc.) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically compatible filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Protocol for Stability Assessment in Solution

This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of this compound under various stress conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:

-

Acidic: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.

-

Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of major degradants.

-

Reporting: Report the percentage of degradation for each stress condition over time.

Visualizing Key Processes

To aid in the understanding of Deruxtecan's role and the experimental workflows, the following diagrams are provided.

References

Understanding the Mass Shift of Deuterated Deruxtecan in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and practical applications of using deuterated Deruxtecan (Deruxtecan-d6) as an internal standard in the quantitative analysis of this potent chemotherapy agent by mass spectrometry. Understanding the induced mass shift is fundamental for accurate bioanalysis in drug development.

Introduction to Deruxtecan and Isotopic Labeling

Deruxtecan is a topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs), most notably Trastuzumab deruxtecan (Enhertu®)[1][2]. Accurate quantification of Deruxtecan in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Mass spectrometry (MS) is the preferred method for this analysis due to its high sensitivity and specificity[3].

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a widely used technique to create internal standards for quantitative mass spectrometry[4][5]. By replacing one or more hydrogen atoms with deuterium, a "heavy" version of the analyte is created. This isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The use of a deuterated internal standard that co-elutes with the analyte helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification.

The Mass Shift of Deruxtecan-d6

The core principle behind the use of Deruxtecan-d6 as an internal standard is its predictable mass difference, or "mass shift," compared to the unlabeled Deruxtecan. This shift is a direct result of replacing six hydrogen atoms with six deuterium atoms.

Calculating the Theoretical Mass Shift

The molecular formula of Deruxtecan is C₅₂H₅₆FN₉O₁₃, with a monoisotopic mass of approximately 1033.3982 Da and a molecular weight of around 1034.07 g/mol . The key to calculating the mass shift lies in the difference between the atomic masses of hydrogen and deuterium.

| Isotope | Symbol | Atomic Mass (Da) |

| Hydrogen | ¹H | 1.007825 |

| Deuterium | ²H (D) | 2.014102 |

| Difference | 1.006277 |

For Deruxtecan-d6, where six hydrogen atoms are replaced by deuterium, the theoretical mass shift can be calculated as follows:

-

Mass Shift = 6 * (Atomic Mass of Deuterium - Atomic Mass of Hydrogen)

-

Mass Shift = 6 * (2.014102 Da - 1.007825 Da)

-

Mass Shift = 6 * 1.006277 Da

-

Mass Shift ≈ +6.0377 Da

This means that in a mass spectrum, the peak corresponding to Deruxtecan-d6 will appear approximately 6.0377 m/z units higher than the peak for unlabeled Deruxtecan, assuming a singly charged ion.

Quantitative Data Summary

The following table summarizes the key mass-related data for Deruxtecan and its deuterated internal standard, Deruxtecan-d6.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |

| Deruxtecan | C₅₂H₅₆FN₉O₁₃ | 1033.3982 | N/A |

| Deruxtecan-d6 | C₅₂H₅₀D₆FN₉O₁₃ | 1039.4359 | +6.0377 |

Experimental Protocol: Quantitative Analysis of Deruxtecan using LC-MS/MS with Deruxtecan-d6

This section outlines a typical experimental workflow for the quantification of Deruxtecan in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Deruxtecan-d6 as an internal standard.

Sample Preparation

-

Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of Deruxtecan-d6 internal standard solution.

-

Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18) for separating Deruxtecan from matrix components.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Deruxtecan and Deruxtecan-d6 are monitored. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by fragmentation in the collision cell.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Deruxtecan | ~1034.4 | To be determined empirically |

| Deruxtecan-d6 | ~1040.4 | To be determined empirically |

Data Analysis

The concentration of Deruxtecan in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Deruxtecan.

Visualizing the Workflow and Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows described in this guide.

Caption: Isotopic labeling of Deruxtecan to form Deruxtecan-d6.

Caption: Quantitative analysis workflow for Deruxtecan.

Conclusion

The use of deuterated internal standards, such as Deruxtecan-d6, is a cornerstone of robust and reliable quantitative bioanalysis of ADCs and their payloads. The predictable mass shift of +6.0377 Da for Deruxtecan-d6 allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, enabling accurate quantification. The experimental protocol outlined provides a framework for developing sensitive and specific LC-MS/MS methods for Deruxtecan, which is essential for advancing the clinical development of this important class of cancer therapeutics.

References

- 1. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 2. Deruxtecan - Wikipedia [en.wikipedia.org]

- 3. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. scispace.com [scispace.com]

Applications of Deruxtecan-d2 in Preclinical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical applications of Deruxtecan-d2, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). This document details its mechanism of action, experimental protocols for evaluating its efficacy, and key quantitative data from various preclinical models.

Core Mechanism of Action

Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate composed of the anti-HER2 antibody, Trastuzumab, linked to the topoisomerase I inhibitor, Deruxtecan, via a cleavable linker.[1] The deuterium-labeled variant, this compound, is utilized in preclinical studies for bioanalytical purposes.

The mechanism of action involves a multi-step process:

-

HER2 Receptor Binding: The Trastuzumab component of T-DXd binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[2]

-

Internalization: Upon binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis.[2]

-

Payload Release: Within the lysosome of the cancer cell, the linker is cleaved by enzymes such as cathepsins, which are often upregulated in tumor cells, releasing the membrane-permeable Deruxtecan payload.[1][3]

-

Induction of DNA Damage: Deruxtecan, a potent topoisomerase I inhibitor, enters the nucleus and intercalates into the DNA, trapping the topoisomerase I-DNA complex. This leads to DNA double-strand breaks during replication, ultimately triggering apoptotic cell death.

-

Bystander Effect: A key feature of Deruxtecan is its high membrane permeability, allowing it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their HER2 expression status. This "bystander effect" is crucial for efficacy in heterogeneous tumors with varying levels of HER2 expression.

Signaling Pathway and Mechanism of Action

References

An In-depth Technical Guide to the Safe Handling of Deruxtecan-d2 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for Deruxtecan-d2 in a laboratory environment. Deruxtecan is a potent topoisomerase I inhibitor and the payload of the antibody-drug conjugate Trastuzumab deruxtecan.[1] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure the well-being of laboratory personnel. This document outlines the necessary precautions, proper handling techniques, emergency procedures, and waste disposal methods.

Hazard Identification and Classification

Deruxtecan is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Quantitative Data Summary

The following tables summarize key quantitative data for Deruxtecan. It is assumed that these values are applicable to this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1599440-13-7 | |

| Molecular Formula | C52H56FN9O13 | |

| Molecular Weight | 1034.07 g/mol |

Table 2: Toxicological Data

| Toxicity | Classification | Reference |

| Acute Oral Toxicity | Category 4 | |

| Skin Corrosion/Irritation | Category 2 | |

| Serious Eye Damage/Irritation | Category 2A | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent direct contact.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |

| Eye/Face Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |

| Skin and Body Protection | Laboratory coat | Protects skin and clothing from contamination. |

| Respiratory Protection | Use in a chemical fume hood | Minimizes inhalation of dust or aerosols. |

Experimental Protocols

Detailed methodologies for common laboratory procedures involving this compound are provided below. These protocols are designed to minimize exposure risk.

4.1. Reconstitution of Lyophilized Powder

-

Preparation:

-

Perform all operations within a certified chemical fume hood.

-

Ensure all necessary materials are within the hood before starting: this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, sterile pipette tips, and a vortex mixer.

-

Don the appropriate PPE as outlined in Table 3.

-

-

Procedure:

-

Carefully remove the cap from the vial.

-

Using a calibrated pipette, slowly add the calculated volume of solvent to the vial, aiming the stream down the side of the vial to avoid aerosolization.

-

Securely cap the vial.

-

Gently swirl or vortex the vial until the powder is completely dissolved.

-

-

Post-Procedure:

-

Wipe the exterior of the vial with a disposable, wetted wipe (e.g., 70% ethanol) to decontaminate any external surfaces.

-

Properly dispose of all contaminated materials (pipette tips, wipes) in a designated cytotoxic waste container.

-

4.2. Preparation of Serial Dilutions

-

Preparation:

-

Work exclusively within a chemical fume hood.

-

Assemble all required materials: reconstituted this compound stock solution, dilution solvent (e.g., cell culture media), sterile microcentrifuge tubes or plates, and calibrated pipettes with sterile, low-retention tips.

-

Wear full PPE.

-

-

Procedure:

-

Label all tubes or wells clearly with the corresponding concentrations.

-

Add the required volume of dilution solvent to each tube or well.

-

Carefully transfer the calculated volume of the stock solution to the first tube/well to create the initial dilution.

-

Mix thoroughly by gentle pipetting, avoiding the creation of bubbles or aerosols.

-

Use a fresh pipette tip for each subsequent transfer to create the serial dilutions.

-

-

Post-Procedure:

-

Seal all tubes and plates.

-

Decontaminate the work surface with an appropriate cleaning agent.

-

Dispose of all contaminated disposables in the designated cytotoxic waste stream.

-

Mandatory Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for receiving, handling, and disposing of this compound.

Caption: Decision tree for responding to a this compound spill.

Storage and Stability

-

Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the specific storage temperature recommendations provided by the manufacturer, which are typically -20°C or -80°C for long-term storage.

-

Stability: The compound is stable under recommended storage conditions. Avoid exposure to heat, moisture, and incompatible materials such as strong acids, bases, and oxidizing agents.

Emergency Procedures

7.1. First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

If on Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

7.2. Spill and Leak Procedures

In the event of a spill, follow the decision tree outlined in the visualization above. Use a cytotoxic spill kit for cleanup. All materials used for cleanup must be disposed of as cytotoxic waste.

Waste Disposal

All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and cleaning materials, must be segregated and disposed of in clearly labeled, leak-proof cytotoxic waste containers. Follow all institutional, local, and national regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can safely handle this compound in a laboratory setting, minimizing the risk of exposure and ensuring a safe working environment.

References

Methodological & Application

Application Note: Quantitative Analysis of Deruxtecan in Plasma using Deruxtecan-d2 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deruxtecan (DXd) is a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (T-DXd). Pharmacokinetic (PK) assessment of the released payload in plasma is crucial for understanding the efficacy and safety profile of the ADC. This application note provides a detailed protocol for the quantitative analysis of Deruxtecan in plasma using a stable isotope-labeled internal standard, Deruxtecan-d2, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Mechanism of Action: Deruxtecan as a Topoisomerase I Inhibitor

Trastuzumab Deruxtecan (T-DXd) targets HER2-expressing tumor cells. Upon binding to the HER2 receptor, the ADC is internalized via endocytosis. Inside the cell, the linker connecting the antibody to Deruxtecan is cleaved by lysosomal enzymes, releasing the DXd payload. DXd then translocates to the nucleus and inhibits topoisomerase I. This enzyme is essential for relieving DNA supercoiling during replication and transcription. DXd stabilizes the covalent complex between topoisomerase I and DNA, leading to single and subsequent double-strand DNA breaks, which triggers cell cycle arrest and apoptosis.

Figure 1: Mechanism of action of Deruxtecan (DXd) following internalization of Trastuzumab Deruxtecan (T-DXd).

Experimental Protocols

This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Deruxtecan (DXd) analytical standard

-

This compound (DXd-d2) internal standard (IS)

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

96-well protein precipitation plates

-

96-well collection plates

-

LC-MS vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like Deruxtecan from plasma.

-

Prepare Spiking Solutions:

-

Prepare stock solutions of Deruxtecan and this compound in a suitable organic solvent (e.g., DMSO or MeOH).

-

Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions with 50:50 (v/v) ACN:Water.

-

Prepare an internal standard working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in ACN.

-

-

Sample Processing:

-

Thaw plasma samples, calibration standards, and QCs at room temperature.

-

To 50 µL of each plasma sample, standard, or QC in a 96-well plate, add 150 µL of the internal standard working solution (pre-chilled at -20°C). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well collection plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% FA).

-

Vortex briefly and transfer to LC-MS vials for analysis.

-

Figure 2: Experimental workflow for the quantification of Deruxtecan in plasma.

LC-MS/MS Method

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

The exact MRM transitions should be determined by infusing the analytical standards of Deruxtecan and this compound into the mass spectrometer. Based on the known molecular weight of Deruxtecan (approximately 532 g/mol for the free payload DXd), the following are proposed MRM transitions for method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Deruxtecan (DXd) | [M+H]⁺ | Fragment 1 | To be optimized |

| [M+H]⁺ | Fragment 2 (Qualifier) | To be optimized | |

| This compound (IS) | [M+H+2]⁺ | Fragment 1 + 2 | To be optimized |

| [M+H+2]⁺ | Fragment 2 + 2 (Qualifier) | To be optimized |

Note: The user must determine the optimal precursor and product ions, as well as collision energies for their specific instrument.

Data Presentation and Quantitative Analysis

A calibration curve should be constructed by plotting the peak area ratio of the analyte (Deruxtecan) to the internal standard (this compound) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Deruxtecan in the QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Table 1: Example Calibration Curve and QC Performance

| Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.1 | 0.105 | 105.0 | ≤ 20 |

| QC Low | 0.3 | 0.291 | 97.0 | ≤ 15 |

| QC Mid | 50 | 51.5 | 103.0 | ≤ 15 |

| QC High | 80 | 78.4 | 98.0 | ≤ 15 |

| ULOQ | 100 | 101.2 | 101.2 | ≤ 15 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control. Data are for illustrative purposes only.

Table 2: Summary of Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Calibration Curve | r² ≥ 0.99, ≥ 75% of standards within ±15% of nominal (±20% at LLOQ) |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) for QC samples |

| Precision | ≤ 15% CV (≤ 20% at LLOQ) for QC samples |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability | Analyte stable under tested conditions (e.g., bench-top, freeze-thaw, long-term storage) |

Conclusion

This application note provides a comprehensive protocol for the quantitative determination of Deruxtecan in plasma using this compound as an internal standard. The described protein precipitation sample preparation method is simple and efficient, and the LC-MS/MS method provides the selectivity and sensitivity required for bioanalytical studies. The use of a stable isotope-labeled internal standard ensures the reliability and robustness of the assay. This method can be validated according to regulatory guidelines to support pharmacokinetic studies in drug development.

Application Note: Development of a Calibration Curve for the Quantification of Deruxtecan using Deruxtecan-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan (T-DXd) is an antibody-drug conjugate (ADC) that has shown significant promise in the treatment of HER2-expressing cancers.[1][2] Accurate quantification of Deruxtecan in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for drug development and clinical monitoring.[3][4] This application note provides a detailed protocol for the development of a robust calibration curve for the quantification of a surrogate peptide of Deruxtecan in human plasma using a stable isotope-labeled internal standard, Deruxtecan-d2, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The bioanalysis of ADCs is complex due to their heterogeneous nature.[5] A common strategy for the quantification of ADCs by LC-MS/MS involves the enzymatic digestion of the antibody portion to generate a specific surrogate peptide, which is then measured as a proxy for the intact ADC. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

This protocol outlines the necessary steps for preparing calibration standards and quality control (QC) samples, sample preparation from a biological matrix, and the LC-MS/MS parameters for the analysis.

Experimental Workflow

The overall workflow for the development of the calibration curve and quantification of Deruxtecan is illustrated below.

Caption: Experimental workflow for Deruxtecan quantification.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Deruxtecan | Commercially available | ≥98% purity |

| This compound | Custom synthesis or commercially available | Isotopic purity ≥98% |

| Human Plasma (K2EDTA) | Reputable biological supplier | Bioanalytical grade |

| Acetonitrile (ACN) | Fisher Scientific or equivalent | LC-MS grade |

| Methanol (MeOH) | Fisher Scientific or equivalent | LC-MS grade |

| Formic Acid (FA) | Fisher Scientific or equivalent | LC-MS grade |

| Water | Milli-Q® or equivalent | Ultrapure |

| Trypsin, sequencing grade | Promega or equivalent | MS grade |

| Dithiothreitol (DTT) | Sigma-Aldrich or equivalent | Bioanalytical grade |

| Iodoacetamide (IAM) | Sigma-Aldrich or equivalent | Bioanalytical grade |

| Ammonium Bicarbonate | Sigma-Aldrich or equivalent | Bioanalytical grade |

Protocols

Preparation of Stock Solutions

-

Deruxtecan Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of Deruxtecan and dissolve it in an appropriate volume of 50% acetonitrile in water to obtain a final concentration of 1 mg/mL.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Store the stock solution at -20°C.

-

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound and dissolve it in an appropriate volume of 50% acetonitrile in water to obtain a final concentration of 1 mg/mL.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Store the IS stock solution at -20°C.

-

-

This compound Working Solution (100 ng/mL):

-

Prepare a working solution of the internal standard by diluting the IS stock solution with 50% acetonitrile in water to a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Control Samples

-

Preparation of Working Solutions:

-

Prepare a series of working solutions of Deruxtecan by serially diluting the 1 mg/mL stock solution with 50% acetonitrile in water.

-

-

Preparation of Calibration Standards:

-

Prepare a minimum of seven calibration standards by spiking the appropriate working solutions into blank human plasma to achieve the desired concentration range. A suggested range is 1 - 1000 ng/mL.

-

The final volume of the spiked working solution should not exceed 5% of the total plasma volume to minimize matrix effects.

-

-

Preparation of Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high. A suggested set of concentrations would be 3 ng/mL (Low QC), 300 ng/mL (Medium QC), and 800 ng/mL (High QC).

-

Prepare the QC samples by spiking the appropriate working solutions into a separate batch of blank human plasma.

-

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 1 |

| Calibration Standard 2 | 5 |

| Calibration Standard 3 | 10 |

| Calibration Standard 4 | 50 |

| Calibration Standard 5 | 100 |

| Calibration Standard 6 | 500 |

| Calibration Standard 7 | 1000 |

| Low QC | 3 |

| Medium QC | 300 |

| High QC | 800 |

Sample Preparation Protocol

-

Sample Thawing:

-

Thaw plasma samples (calibration standards, QCs, and unknown samples) at room temperature.

-

-

Internal Standard Spiking:

-

To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound working solution.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 200 µL of cold acetonitrile to each sample.

-

Vortex for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Evaporation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution and Digestion:

-

Reconstitute the dried extract in 100 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).

-

Add 10 µL of 100 mM DTT and incubate at 60°C for 30 minutes to reduce disulfide bonds.

-

Cool the samples to room temperature.

-

Add 10 µL of 200 mM IAM and incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.

-

Add 10 µL of a 0.1 µg/µL solution of trypsin in 50 mM ammonium bicarbonate.

-

Incubate at 37°C for 16-18 hours.

-

-

Quenching and Sample Transfer:

-

Stop the digestion by adding 10 µL of 10% formic acid.

-

Centrifuge the samples at 13,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Caption: Sample preparation workflow.

LC-MS/MS Method

| Parameter | Setting |

| Liquid Chromatography | |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient Elution | |

| 0.0 - 1.0 min | 5% B |

| 1.0 - 5.0 min | 5% to 95% B |

| 5.0 - 6.0 min | 95% B |

| 6.0 - 6.1 min | 95% to 5% B |

| 6.1 - 8.0 min | 5% B |

| Mass Spectrometry | |

| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| MRM Transitions | To be determined empirically for the specific surrogate peptide and internal standard |

| Deruxtecan Peptide (Q1/Q3) | e.g., m/z 543.2 -> 432.1 |

| This compound Peptide (Q1/Q3) | e.g., m/z 545.2 -> 434.1 |

Data Analysis and Calibration Curve Construction

-

Data Acquisition:

-

Acquire the data using the LC-MS/MS system software.

-

-

Peak Integration:

-

Integrate the chromatographic peaks for the surrogate peptide of Deruxtecan and the this compound internal standard.

-

-

Calculate Peak Area Ratios:

-

Calculate the peak area ratio of the analyte (Deruxtecan surrogate peptide) to the internal standard (this compound surrogate peptide) for each calibration standard, QC sample, and unknown sample.

-

-

Construct the Calibration Curve:

-

Plot the peak area ratio (y-axis) against the nominal concentration of the calibration standards (x-axis).

-

Perform a linear regression analysis, typically with a 1/x² weighting, to generate the calibration curve.

-

The coefficient of determination (r²) should be ≥ 0.99.

-

-

Quantification of Unknown Samples:

-

Determine the concentration of Deruxtecan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve using the regression equation.

-

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. This should include assessments of:

-

Selectivity and Specificity: Ensuring no significant interference at the retention times of the analyte and internal standard.

-

Accuracy and Precision: Determined by analyzing the QC samples at low, medium, and high concentrations on multiple days.

-

Calibration Curve: Evaluating the linearity and range of the assay.

-

Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: Determining the efficiency of the extraction process.

-

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a calibration curve for the quantification of Deruxtecan in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard and a robust LC-MS/MS method allows for accurate and precise quantification, which is essential for the successful development and clinical application of this important antibody-drug conjugate. The provided protocol can be adapted and validated for use in various research and clinical settings.

References

- 1. Preparation and Administration | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 2. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the In Vitro Metabolism of Deruxtecan-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan, is a potent topoisomerase I inhibitor. Understanding its metabolic fate is crucial for a comprehensive assessment of the ADC's efficacy and safety profile. The use of a deuterated analog, Deruxtecan-d2, offers significant advantages in in vitro metabolism studies. The deuterium label provides a distinct mass signature, facilitating the tracking of the parent compound and its metabolites, and can serve as an ideal internal standard for quantitative analysis.

These application notes provide detailed protocols for evaluating the in vitro metabolism of this compound using common experimental systems such as human liver microsomes and hepatocytes. The protocols cover metabolic stability, metabolite identification, and reaction phenotyping to identify the key enzymes responsible for its biotransformation. While preclinical data suggest that Deruxtecan (DXd) may have negligible metabolism with rapid clearance, in vitro studies remain essential to fully characterize any potential metabolic pathways.[1] It has been shown that DXd is a substrate for Cytochrome P450 3A (CYP3A) and Organic Anion-Transporting Polypeptide 1B (OATP1B) transporters.[2]

Metabolic Stability of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLMs) to calculate its intrinsic clearance (CLint).

Data Presentation:

| Parameter | Value |

| Test Compound | This compound |

| Incubation System | Pooled Human Liver Microsomes |

| Microsomal Protein Conc. | 0.5 mg/mL |

| Initial Substrate Conc. | 1 µM |

| Incubation Time Points | 0, 5, 15, 30, 60, 120 min |

| Half-life (t1/2) | >120 min (Example Data) |

| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein (Example Data) |

| Note: The data presented are representative examples and should be determined experimentally. |

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer).

-

Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the diluted microsomes (0.5 mg/mL final concentration) and phosphate buffer at 37°C for 5 minutes.

-

Add the this compound working solution to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Incubate at 37°C with shaking.

-

-

Sample Collection and Quenching:

-

At each time point (0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

-

Experimental Workflow:

Metabolite Identification of this compound in Human Hepatocytes

Objective: To identify potential metabolites of this compound following incubation with cryopreserved human hepatocytes.

Data Presentation:

| Metabolite ID | Proposed Biotransformation | m/z Shift (from this compound) | Relative Abundance |

| M1 | Hydroxylation | +16 | Low |

| M2 | N-dealkylation | -28 | Minor |

| M3 | Glucuronidation | +176 | Trace |

| Note: This is example data. The actual metabolic profile needs to be determined experimentally. |

Experimental Protocol:

-

Hepatocyte Revival and Plating:

-

Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a pre-warmed plating medium.

-

Determine cell viability and density using trypan blue exclusion.

-

Plate the hepatocytes at a suitable density (e.g., 1 x 10^6 cells/mL) in collagen-coated plates and allow them to attach.

-

-

Incubation:

-

After attachment, replace the medium with a fresh incubation medium containing 10 µM this compound (a higher concentration is used to facilitate metabolite detection).

-

Incubate at 37°C in a humidified incubator with 5% CO2 for up to 24 hours.

-